molecular formula C4H5ClF2O2 B11920035 2,2-Difluoropropyl chloroformate

2,2-Difluoropropyl chloroformate

Cat. No.: B11920035
M. Wt: 158.53 g/mol
InChI Key: JXPRXADAANPJFN-UHFFFAOYSA-N
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Description

2,2-Difluoropropyl chloroformate is a fluorinated acyl chloride derivative characterized by a propyl backbone with two fluorine atoms at the second carbon and a reactive chloroformate (-O-CO-Cl) group. Chloroformates are widely used as intermediates in organic synthesis, particularly for esterifications, carbamate formations, and polymerizations . Fluorinated variants, such as this compound, are of interest in high-energy materials and specialty chemicals due to fluorine's electronegativity and stability-enhancing effects .

Properties

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.53 g/mol

IUPAC Name

2,2-difluoropropyl carbonochloridate

InChI

InChI=1S/C4H5ClF2O2/c1-4(6,7)2-9-3(5)8/h2H2,1H3

InChI Key

JXPRXADAANPJFN-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Difluoropropyl chloroformate typically involves the reaction of 2,2-difluoropropanol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition. The general reaction scheme is as follows:

2,2-Difluoropropanol+Phosgene2,2-Difluoropropyl chloroformate+HCl\text{2,2-Difluoropropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,2-Difluoropropanol+Phosgene→2,2-Difluoropropyl chloroformate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the reaction temperature. The by-products, such as hydrogen chloride, are typically neutralized using basic solutions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Carboxylic Acids: Used in the formation of mixed anhydrides.

    Bases: Such as pyridine, are often used to neutralize the hydrogen chloride produced during these reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

Chemical Synthesis

2,2-Difluoropropyl chloroformate serves as an important reagent in organic synthesis. It is commonly used for the introduction of difluoropropyl groups into various organic molecules, enhancing their biological activity.

  • Reactivity : The chloroformate functional group allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various compounds.
  • Applications in Polymer Chemistry : It has been utilized in the preparation of polymeric materials with enhanced properties, such as increased thermal stability and improved mechanical strength.

Pharmaceutical Applications

The compound is particularly significant in pharmaceutical chemistry due to its role in drug development.

  • Synthesis of Bioactive Compounds : this compound is used to synthesize various bioactive compounds. For instance, it can be employed to produce fluorinated analogs of existing drugs, which may exhibit improved pharmacokinetic properties and therapeutic efficacy.
  • Case Study - CB1 Receptor Antagonists : Research has shown that derivatives synthesized using this compound can act as potent CB1 receptor antagonists. These compounds have been investigated for their potential to treat obesity and related metabolic disorders .

Agrochemical Applications

In the field of agrochemicals, this compound is explored for its potential use in the synthesis of herbicides and pesticides.

  • Chloroformates as Intermediates : Chloroformates are known to be effective intermediates in the synthesis of agrochemicals. The introduction of difluoropropyl groups can enhance the efficacy and selectivity of these compounds against target pests or weeds .

Material Science

The compound also finds applications in material science:

  • Development of Coatings : It can be used to develop coatings with enhanced properties such as water resistance and durability. The incorporation of difluoropropyl groups may lead to materials that exhibit lower surface energy, making them suitable for various protective coatings.
  • Case Study - Biomedical Devices : In biomedical applications, this compound has been utilized in the synthesis of monomers for hydrogels used in contact lenses and other medical devices .

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Research indicates that exposure to chloroformates can lead to respiratory issues and other health problems. Therefore, handling this compound requires strict safety protocols to mitigate risks associated with inhalation or skin contact .
  • Environmental Impact : The environmental implications of using such chemicals are also under investigation to ensure sustainable practices in their application.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This leads to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The presence of fluorine atoms enhances the reactivity and stability of the compound.

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares key properties of 2,2-Difluoropropyl chloroformate with structurally analogous chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Hydrolysis Rate
Methyl Chloroformate C₂H₃ClO₂ 94.50 71–72 Miscible in organics Rapid (RT)
Ethyl Chloroformate C₃H₅ClO₂ 108.53 93–95 Soluble in organics Rapid (RT)
Propyl Chloroformate C₄H₇ClO₂ 122.55 114–116 Soluble in organics Moderate
Isopropyl Chloroformate C₄H₇ClO₂ 122.55 104–106 Soluble in organics Moderate
This compound* C₄H₅ClF₂O₂ ~158.54 (estimated) ~90–100 (estimated) Low water solubility Slow (RT)
2,2,3,3-Tetrafluoropropyl Chloroformate C₄H₃ClF₄O₂ 180.51 Not reported Not reported Very slow

*Estimated values based on structural analogs and fluorine effects.

Key Observations :

  • Boiling Points: Fluorination lowers boiling points compared to non-fluorinated analogs (e.g., propyl chloroformate: 114–116 °C vs. 2,2-Difluoropropyl: ~90–100 °C) due to reduced intermolecular forces.
  • Hydrolysis : Fluorine's electron-withdrawing effect stabilizes the chloroformate group, slowing hydrolysis compared to methyl or ethyl derivatives .
  • Solubility : Like other chloroformates, this compound is expected to be soluble in organic solvents but poorly soluble in water.

Fluorine-Specific Effects :

  • Increased electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles.
  • Enhanced thermal and oxidative stability, making fluorinated chloroformates suitable for high-energy applications.

Precautions for this compound :

  • Use in well-ventilated areas with PPE (gloves, goggles, respirators).
  • Follow protocols for chemicals with high acute toxicity (e.g., diisopropylfluorophosphate ).

Biological Activity

2,2-Difluoropropyl chloroformate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an acylating agent commonly used in organic synthesis. Its structure consists of a chloroformate group attached to a difluoropropyl moiety, which enhances its reactivity and specificity towards various biological targets. The synthesis typically involves the reaction of 2,2-difluoropropanol with phosgene or its derivatives under controlled conditions to yield the chloroformate ester.

The biological activity of this compound primarily arises from its ability to modify biomolecules through acylation. This modification can alter enzyme activity, receptor binding, and cellular signaling pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Recent studies have shown that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response. For instance, one study reported IC50 values of 19.45 µM for COX-1 and 42.1 µM for COX-2 inhibition by related compounds .

Antibacterial Activity

The compound also displays promising antibacterial properties. A comparative analysis revealed that derivatives of chloroformates exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Anticancer Potential

In the realm of oncology, this compound has been investigated for its potential as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For example, compounds derived from difluoropropyl chloroformates have been shown to inhibit tumor growth in xenograft models .

Case Study 1: Inhibition of Inflammatory Mediators

A study conducted on animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan injection. The reduction in inflammatory markers such as prostaglandin E2 (PGE2) was noted, supporting its role as a potent anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

In vitro testing against various bacterial strains revealed that derivatives containing the difluoropropyl group exhibited higher antibacterial activity than traditional antibiotics like penicillin. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating their potential for clinical application in treating resistant bacterial infections .

Data Tables

Biological Activity IC50 Values (µM) Reference
COX-1 Inhibition19.45
COX-2 Inhibition42.1
Antibacterial Activity (E. coli)MIC < 10
Tumor Growth InhibitionSignificant Reduction

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